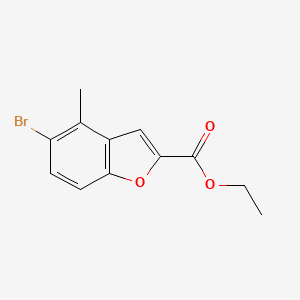

Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-bromo-4-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO3/c1-3-15-12(14)11-6-8-7(2)9(13)4-5-10(8)16-11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIUXWVJERJNOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC(=C2C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10736601 | |

| Record name | Ethyl 5-bromo-4-methyl-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192172-68-1 | |

| Record name | Ethyl 5-bromo-4-methyl-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate

An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts and provide a narrative grounded in mechanistic causality and practical application. We will explore the molecule's synthesis, structural characteristics, and reactivity, with a focus on its strategic value in the synthesis of complex molecular architectures relevant to medicinal chemistry.

Strategic Importance in Chemical Synthesis

The benzofuran nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] this compound is not an end-product itself but rather a highly versatile intermediate.[6] Its strategic importance lies in the orthogonal reactivity of its functional groups: the C2-ester and the C5-bromo substituent. This allows for selective, stepwise modifications, making it an ideal starting point for building libraries of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Physicochemical and Structural Profile

The inherent properties of a molecule dictate its behavior in a reaction environment. The benzofuran core is an almost planar system, and its reactivity is modulated by the electronic contributions of its substituents.[7][8]

-

C2-Ethyl Carboxylate: An electron-withdrawing group that deactivates the furan ring towards electrophilic attack but provides a handle for hydrolysis, reduction, or amidation.

-

C4-Methyl Group: An electron-donating group that can influence the regioselectivity of reactions on the benzene ring.

-

C5-Bromo Group: A key functional handle for modern cross-coupling chemistry, enabling the introduction of molecular diversity.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1192172-68-1 | [9] |

| Molecular Formula | C₁₂H₁₁BrO₃ | Inferred |

| Molecular Weight | 283.12 g/mol | Inferred |

| Appearance | White to off-white solid | [10] (analogue) |

| Melting Point | 60-62 °C (for non-methylated analogue) | [10] |

| Boiling Point | 328.3±22.0 °C (Predicted for non-methylated analogue) | [10] |

| Storage | 2-8°C | [10] (analogue) |

Synthesis Pathway: A Mechanistic Approach

The construction of the benzofuran ring is a cornerstone of heterocyclic chemistry. A common and reliable method involves the reaction of a substituted salicylaldehyde with an α-halo ester. The following protocol outlines a plausible synthesis for the title compound, starting from the logical precursor, 5-bromo-4-methylsalicylaldehyde.

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-4-methylsalicylaldehyde (1.0 eq.) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or 2-butanone.[7][11]

-

Causality Check: A polar aprotic solvent is chosen to dissolve the ionic intermediates and the base. Cesium carbonate is often preferred for its higher solubility and the "cesium effect," which can accelerate Sₙ2 reactions. An excess of a weaker base like K₂CO₃ is used to ensure complete deprotonation of the phenolic hydroxyl group.

-

-

Alkylation: To the stirred solution, add ethyl bromoacetate (1.1 - 2.0 eq.) dropwise at room temperature.[11]

-

Causality Check: This is a classic Williamson ether synthesis, where the phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate to form an ether linkage. A slight excess of the alkylating agent ensures the reaction goes to completion.

-

-

Intramolecular Cyclization: After the initial alkylation (monitored by TLC), the reaction temperature is typically increased to induce an intramolecular condensation reaction, which forms the furan ring.

-

Work-up and Purification: After completion, the reaction mixture is cooled, poured into ice water, and the resulting precipitate is collected by filtration. The crude solid is then washed with water and can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.[7][11]

Caption: Synthetic workflow for this compound.

Spectral Characterization

Structural elucidation relies on a combination of spectroscopic techniques. While the exact spectrum for the title compound is not publicly available, we can predict the key signals based on the known spectrum of its close analogue, Ethyl 5-bromobenzofuran-2-carboxylate, and the expected influence of the C4-methyl group.[11]

Table 2: Predicted Spectral Data

| Technique | Predicted Signals |

| ¹H NMR | δ (ppm): ~7.8-7.5 (2H, m, Ar-H), ~7.4 (1H, s, furan-H), 4.35 (2H, q, -OCH₂CH₃), 2.4 (3H, s, Ar-CH₃), 1.34 (3H, t, -OCH₂CH₃). The C4-methyl group will likely cause a slight upfield shift of the adjacent aromatic protons compared to the non-methylated analogue. |

| ¹³C NMR | δ (ppm): ~160 (C=O), ~155-110 (aromatic & furan carbons), ~61 (-OCH₂), ~20 (Ar-CH₃), ~14 (-CH₃). |

| MS (EI) | m/z: 282/284 (M⁺, M⁺+2, ~1:1 ratio characteristic of Bromine), fragments corresponding to loss of -OCH₂CH₃ and -COOCH₂CH₃. |

| IR | ν (cm⁻¹): ~1720 (C=O stretch, ester), ~1250 (C-O stretch, ester/ether), C-H stretches (aromatic/aliphatic), C-Br stretch. |

Chemical Reactivity: A Hub for Molecular Diversity

The true utility of this molecule is revealed through its reactivity. The distinct functional groups allow for a range of selective transformations.

A. Palladium-Catalyzed Cross-Coupling at the C5-Bromo Position

The C-Br bond is the premier site for introducing complexity. Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming C-C, C-N, and C-O bonds.[12][13][14] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[15]

Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.

Exemplary Protocol: Suzuki-Miyaura Coupling

-

Setup: To a mixture of this compound (1.0 eq.), an arylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) in a suitable solvent (e.g., DME, Toluene/EtOH/H₂O mixture), add an aqueous solution of a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq.).[12]

-

Reaction: Degas the mixture thoroughly and heat under an inert atmosphere (N₂ or Ar) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction, dilute with an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to obtain the C5-arylated benzofuran derivative.

B. Transformations of the C2-Ester Group

The ester functionality is a gateway to other important chemical groups.

-

Hydrolysis to Carboxylic Acid: Saponification using a base like NaOH or LiOH in a water/alcohol solvent mixture, followed by acidic workup, yields the corresponding carboxylic acid. This product can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HATU, EDC).

-

Reduction to Primary Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent will reduce the ester to (5-bromo-4-methylbenzofuran-2-yl)methanol. This alcohol can be used in subsequent etherification or oxidation reactions.

Strategic Application in Drug Discovery

The derivatization potential of this compound makes it an invaluable scaffold for generating compound libraries. The ability to systematically modify the C2 and C5 positions allows for a thorough exploration of the chemical space around the benzofuran core.

Caption: Logic flow for library synthesis from the core scaffold.

This strategic approach enables medicinal chemists to fine-tune properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) by introducing a wide array of functional groups at these two key positions, accelerating the journey from a chemical scaffold to a potential drug candidate.

Conclusion

This compound is more than just a catalog chemical; it is a strategically designed building block for chemical innovation. Its value is rooted in the predictable and versatile reactivity of its constituent parts. By understanding the mechanistic principles behind its synthesis and derivatization, researchers in organic synthesis and drug development can leverage this compound to efficiently construct novel and complex molecules with significant potential for biological activity.

References

-

Aslam, M. et al. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Analytical & Pharmaceutical Research, 3(2). [Link][1][3]

-

Shamsuzzaman, et al. (n.d.). Bioactive Benzofuran derivatives: A review. PubMed. [Link][2]

-

Dawood, K. M., & Farag, A. M. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29341-29357. [Link][4][16]

-

Abdel-Aziz, H. A., et al. (2011). Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o696. [Link][7][8]

-

Al-Hourani, B. J. (2020). Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. Scientific reports, 10(1), 8504. [Link][17]

-

Guo, S., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450. [Link][12]

-

Sharma, S., & Kumar, A. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 11(11), 1377. [Link][13]

-

De Jonghe, S., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic chemistry, 107, 104560. [Link][14]

-

Andrew, T. (2020, April 30). Palladium Cross Coupling Reactions 1. An Introduction. YouTube. [Link][15]

-

Kavitha, M., et al. (2014). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. International Journal of Pharmaceutical Sciences and Research, 5(9), 3629. [Link][5]

Sources

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1192172-68-1|this compound|BLD Pharm [bldpharm.com]

- 10. ETHYL(5-BROMOBENZOFURAN)-2-CARBOXYLATE | 84102-69-2 [chemicalbook.com]

- 11. ETHYL(5-BROMOBENZOFURAN)-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate (CAS 1192172-68-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic profile, and synthetic considerations for Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate, a valuable intermediate in medicinal chemistry and organic synthesis. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide combines confirmed information with theoretical predictions and comparative data from structurally related analogs to offer a robust resource for researchers.

Compound Identification and Core Properties

This compound is a substituted benzofuran derivative. The benzofuran moiety is a key heterocyclic scaffold found in numerous biologically active compounds and natural products, making its derivatives, such as the title compound, of significant interest in drug discovery programs, particularly in the development of anti-inflammatory and anticancer agents.[1] The strategic placement of the bromine atom allows for further functionalization through various cross-coupling reactions, enhancing its utility as a versatile building block in the synthesis of more complex molecules.[1]

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 1192172-68-1 | [2] |

| Molecular Formula | C₁₂H₁₁BrO₃ | [1][2] |

| Molecular Weight | 283.12 g/mol | [1][2] |

| IUPAC Name | This compound | N/A |

| Boiling Point | 393.8°C (Predicted) | [1] |

| Storage | Room temperature, dry conditions | [1] |

Note: The boiling point is a predicted value from a commercial supplier and should be used as an estimate.

Physicochemical Characteristics

For Ethyl 5-bromobenzofuran-2-carboxylate , a melting point of 60-62°C has been reported. The introduction of a methyl group at the 4-position in the target compound may slightly alter the crystal packing and could result in a different melting point.

Solubility: Based on its structure, this compound is expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in non-polar solvents like hexanes is likely to be lower, and it is expected to be poorly soluble in water.

Synthesis of Substituted Benzofuran-2-carboxylates

While a specific, detailed synthesis protocol for this compound is not published, a general and robust method for the synthesis of substituted benzofuran-2-carboxylates involves the reaction of a substituted salicylaldehyde with a dialkyl bromomalonate followed by cyclization.[3] This approach can be adapted for the synthesis of the title compound.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Protocol (Adapted from a similar synthesis[3]):

-

Reaction Setup: To a solution of 5-bromo-2-hydroxy-4-methylbenzaldehyde in a suitable solvent such as 2-butanone or dimethylformamide (DMF), add diethyl bromomalonate and an excess of a weak base, such as potassium carbonate.

-

Reaction: Heat the mixture under reflux for several hours until the starting material is consumed (monitored by Thin Layer Chromatography).

-

Work-up: After cooling, evaporate the solvent. Add water to the residue and extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with a dilute base solution (e.g., 5% sodium hydroxide) to remove any unreacted starting material, followed by a brine wash. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectroscopic Profile (Theoretical)

In the absence of published experimental spectra for this compound, this section provides a theoretical analysis of the expected spectroscopic features based on its chemical structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the methyl group protons.

-

Aromatic Protons: Two singlets or narrow doublets are expected in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons at the C-3 and C-6/C-7 positions of the benzofuran ring system. The exact chemical shifts will be influenced by the electronic effects of the substituents.

-

Ethyl Group: A quartet corresponding to the -OCH₂- protons (downfield, likely around δ 4.3-4.5 ppm) and a triplet for the -CH₃ protons of the ethyl group (upfield, around δ 1.3-1.5 ppm) are expected.

-

Methyl Group: A singlet for the protons of the methyl group at the C-4 position is anticipated, likely in the range of δ 2.3-2.6 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Carbonyl Carbon: A signal for the ester carbonyl carbon is expected in the downfield region, typically around δ 160-170 ppm.

-

Aromatic and Heterocyclic Carbons: Multiple signals in the range of δ 110-160 ppm will correspond to the carbon atoms of the benzofuran ring. The carbon atom bearing the bromine (C-5) will be influenced by the halogen's electronic effect.

-

Ethyl Group Carbons: Two signals are expected for the ethyl group: one for the -OCH₂- carbon (around δ 60-65 ppm) and one for the -CH₃ carbon (around δ 14-15 ppm).

-

Methyl Group Carbon: A signal for the C-4 methyl group carbon is expected in the upfield region, likely around δ 15-20 ppm.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺).

-

Molecular Ion Peak: Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with approximately equal intensities for [M]⁺ and [M+2]⁺, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. For C₁₂H₁₁BrO₃, these peaks would be at m/z 282 and 284.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a fragment ion at m/z 237/239, and the subsequent loss of carbon monoxide (-CO) to give a fragment at m/z 209/211.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch: A strong absorption band for the ester carbonyl group is expected in the range of 1710-1730 cm⁻¹.

-

C-O Stretch: Absorption bands corresponding to the C-O stretching vibrations of the ester and the furan ring will be present in the region of 1000-1300 cm⁻¹.

-

C-H Stretch: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl and methyl groups will be observed just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.

Experimental Workflow for Characterization

The following diagram outlines a standard workflow for the synthesis and characterization of this compound.

Caption: Standard experimental workflow for the synthesis and characterization of a target compound.

This comprehensive guide, combining available data with theoretical predictions, serves as a valuable resource for researchers working with this compound. As more experimental data becomes available, this guide can be further refined.

References

-

Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry . National Institutes of Health. [Link]

-

First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives . National Institutes of Health. [Link]

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans . MDPI. [Link]

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds . Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Benzofuran synthesis . Organic Chemistry Portal. [Link]

-

Ethyl (5-bromobenzofuran)-2-carboxylate | C11H9BrO3 | CID 735184 . PubChem. [Link]

-

2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase . PubMed. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies . ACS Omega. [Link]

-

Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity . ResearchGate. [Link]

-

Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives . ACS Publications. [Link]

-

This compound . MySkinRecipes. [Link]

-

Ethyl 5-bromo-1-benzofuran-2-carboxylate . National Institutes of Health. [Link]

-

This compound, min 98%, 100 mg . CP Lab Safety. [Link]

Sources

A-Z of Structure Elucidation: Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise identification and characterization of molecular structures are paramount. This guide provides a comprehensive, in-depth analysis of the structure elucidation of Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate, a key intermediate in the synthesis of various bioactive compounds.[1][2] By integrating foundational analytical principles with advanced spectroscopic techniques, this document serves as a technical resource for professionals in drug development and chemical research.

The structural elucidation of an organic compound is a systematic process that involves a combination of spectroscopic and spectrometric methods to determine its molecular formula and the connectivity of its atoms.[3][4][5] This guide will navigate through the essential techniques, from determining the molecular weight and formula to piecing together the molecular framework using advanced NMR spectroscopy.

Part 1: Foundational Analysis - Molecular Formula and Unsaturation

The initial step in identifying an unknown organic compound is to determine its molecular formula. This is typically achieved through a combination of mass spectrometry and elemental analysis.

1.1 Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its exact mass, which is crucial for deducing the molecular formula. For this compound, the molecular formula is C₁₂H₁₁BrO₃, with a molecular weight of approximately 283.12 g/mol .[1] The presence of bromine is readily identified by the characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) in the mass spectrum.

1.2 Index of Hydrogen Deficiency (IHD)

The Index of Hydrogen Deficiency (IHD), or degree of unsaturation, provides valuable information about the number of rings and/or multiple bonds within a molecule. The IHD is calculated using the following formula:

IHD = C - H/2 - X/2 + N/2 + 1

For C₁₂H₁₁BrO₃: IHD = 12 - 11/2 - 1/2 + 0/2 + 1 = 12 - 5.5 - 0.5 + 1 = 7

An IHD of 7 indicates a significant degree of unsaturation, suggesting the presence of aromatic rings and other double bonds, which is consistent with the benzofuran structure.

Part 2: Spectroscopic Analysis - Unraveling the Functional Groups and Connectivity

With the molecular formula established, the next stage involves identifying the functional groups present and determining how the atoms are connected. This is primarily accomplished through Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

2.1 Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the types of bonds and functional groups within a molecule.[5][6] The IR spectrum of a benzofuran derivative will exhibit characteristic absorption bands.[6][7][8][9][10] For this compound, key absorptions would be expected in the following regions:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3000-3100 | Aromatic C-H stretch |

| ~2850-2980 | Aliphatic C-H stretch (methyl and ethyl groups) |

| ~1710-1730 | C=O stretch (ester) |

| ~1600, 1450-1500 | C=C stretch (aromatic ring) |

| ~1200-1300 | C-O stretch (ester and furan) |

| ~1000-1100 | C-O stretch (ether in furan ring) |

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule.[11] By analyzing the chemical shifts, integration, and coupling patterns in ¹H NMR, and the chemical shifts in ¹³C NMR, the precise arrangement of atoms can be deduced. For more complex molecules, 2D NMR techniques such as COSY, HSQC, and HMBC are indispensable for establishing connectivity.[12][13][14][15][16][17]

2.2.1 ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons in the molecule. Based on the structure of this compound, the following signals would be anticipated:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.8 | Doublet | 1H | Aromatic proton (H-6) |

| ~7.2-7.4 | Singlet | 1H | Furan proton (H-3) |

| ~7.1-7.3 | Doublet | 1H | Aromatic proton (H-7) |

| ~4.3-4.5 | Quartet | 2H | -OCH₂CH₃ |

| ~2.4-2.6 | Singlet | 3H | -CH₃ (on ring) |

| ~1.3-1.5 | Triplet | 3H | -OCH₂CH₃ |

Note: The exact chemical shifts can vary depending on the solvent and instrument used.

2.2.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule. For this compound, 12 distinct carbon signals are expected.

| Chemical Shift (δ, ppm) | Assignment |

| ~160-165 | C=O (ester) |

| ~150-155 | C-O (furan ring, C-7a) |

| ~145-150 | C-Br (C-5) |

| ~140-145 | C-O (furan ring, C-2) |

| ~125-135 | Quaternary aromatic carbon (C-3a) |

| ~120-130 | Aromatic CH (C-6) |

| ~115-125 | Aromatic CH (C-7) |

| ~110-120 | Furan CH (C-3) |

| ~110-115 | Quaternary aromatic carbon (C-4) |

| ~60-65 | -OCH₂CH₃ |

| ~20-25 | -CH₃ (on ring) |

| ~14-16 | -OCH₂CH₃ |

2.2.3 2D NMR Spectroscopy: Establishing Connectivity

To confirm the assignments from 1D NMR and to piece together the molecular fragments, a suite of 2D NMR experiments is employed.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds).[14] For this molecule, a key correlation would be observed between the quartet of the ethyl group's methylene protons and the triplet of its methyl protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[14] This is crucial for definitively assigning the carbon signals based on their attached, and already assigned, protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away.[14][16] This is the key experiment for connecting the different fragments of the molecule. For example, the furan proton (H-3) would show correlations to the ester carbonyl carbon and several carbons in the benzofuran ring system, confirming their proximity.

Part 3: The Workflow of Structure Elucidation

The process of elucidating the structure of this compound can be visualized as a logical workflow.

Caption: A workflow diagram illustrating the key stages in the structure elucidation of an organic molecule.

Part 4: Experimental Protocols

4.1 Sample Preparation for NMR Spectroscopy

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

The sample is now ready for analysis in the NMR spectrometer.

4.2 Data Acquisition

Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). Acquisition parameters should be optimized for the specific instrument and sample concentration.

Part 5: Conclusion and Future Directions

The structure elucidation of this compound is a systematic process that relies on the synergistic application of various analytical techniques.[3][4][5][11] Mass spectrometry and elemental analysis provide the molecular formula, while IR spectroscopy identifies the key functional groups. The detailed connectivity and final confirmation of the structure are achieved through a comprehensive analysis of 1D and 2D NMR data.

The confirmed structure of this molecule serves as a critical starting point for its application in medicinal chemistry and materials science.[1][2] Further research can focus on leveraging this well-characterized intermediate for the synthesis of novel compounds with potential therapeutic or functional properties.

References

- Methods for the Elucidation of the Structure of Organic Compounds. (n.d.).

-

Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved from [Link]

-

Computer methods for structure elucidation of new organic compounds from NMR spectra. (2016). ResearchGate. Retrieved from [Link]

-

Structure Elucidation Definition - Organic Chemistry II Key Term. (n.d.). Fiveable. Retrieved from [Link]

-

Structure Elucidation in Organic Chemistry. (2016). Wiley Analytical Science. Retrieved from [Link]

-

Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. (n.d.). ACS Publications. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

FT-IR Spectra of 1-benzofuran-2-carbohydrazide. (n.d.). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Ethyl 5-bromo-1-benzofuran-2-carboxylate. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H). (n.d.). ResearchGate. Retrieved from [Link]

-

Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Ethyl 5-bromo-1-benzofuran-2-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

-

Benzofuran. (n.d.). NIST WebBook. Retrieved from [Link]

-

SUPPLEMENTARY DATA. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility. Retrieved from [Link]

-

The COSY and HMBC correlations are referenced according to the pairs of. (n.d.). ResearchGate. Retrieved from [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Retrieved from [Link]

-

Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. (2017). Oriental Journal of Chemistry. Retrieved from [Link]

-

Ethyl 5-bromo-3-[(4-morpholinylacetyl)amino]-1-benzofuran-2-carboxylate. (n.d.). SpectraBase. Retrieved from [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). National Institutes of Health. Retrieved from [Link]

-

Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. (n.d.). ResearchGate. Retrieved from [Link]

-

Ethyl-2-benzofuran. (n.d.). NIST WebBook. Retrieved from [Link]

-

Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

-

Ethyl 5-fluoro-2-methylbenzofuran-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 5. fiveable.me [fiveable.me]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-, [webbook.nist.gov]

- 9. Benzofuran(271-89-6) IR Spectrum [chemicalbook.com]

- 10. Benzofuran [webbook.nist.gov]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. benchchem.com [benchchem.com]

Starting materials for Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate

Abstract

Introduction

The benzofuran nucleus is a privileged scaffold found in numerous natural products and pharmacologically active molecules. Its unique electronic and structural properties make it a cornerstone for the development of therapeutics targeting a wide range of diseases. The specific substitution pattern of this compound, featuring bromine, methyl, and ethyl ester functionalities at precise positions, offers multiple points for further chemical modification, making it a versatile intermediate for library synthesis and lead optimization.

This technical guide moves beyond a simple recitation of reaction schemes. It is designed to provide a deep, mechanistic understanding of why certain starting materials are chosen and how their intrinsic chemical properties are leveraged to construct the target molecule. We will explore two primary retrosynthetic pathways, each beginning from different, readily accessible precursors, thereby offering flexibility based on starting material availability and laboratory capabilities.

Part 1: Retrosynthetic Analysis and Core Synthetic Strategies

A retrosynthetic analysis of the target molecule reveals two logical disconnections that form the basis of our strategic approach. The primary goal is to disconnect the furan ring from the substituted benzene core, which can be achieved in two mechanistically distinct ways.

Caption: Synthesis workflow for the key aldehyde intermediate.

Step-by-Step Synthesis Protocol for 2-Hydroxy-5-bromo-4-methylbenzaldehyde:

-

Ortho-Formylation of p-Cresol to yield 2-Hydroxy-4-methylbenzaldehyde:

-

Rationale: The introduction of an aldehyde group ortho to the highly activating hydroxyl group is the critical first step. While the Reimer-Tiemann reaction can be used, it often suffers from moderate yields and selectivity issues. A more robust method involves the reaction of p-cresol with paraformaldehyde in the presence of a Lewis acid like tin tetrachloride (SnCl₄) and a tertiary amine. [1]This method provides higher regioselectivity for the ortho position.

-

Protocol:

-

To a solution of toluene, add p-cresol (1.0 equiv.).

-

Under an inert nitrogen atmosphere, add tin tetrachloride (0.25 equiv.) followed by tri-n-butylamine (0.5 equiv.).

-

Stir the mixture at room temperature for 20 minutes.

-

Add paraformaldehyde (1.2 equiv.) and heat the solution to 100 °C for 8 hours, monitoring by TLC.

-

After cooling, quench the reaction by pouring it into acidified water (pH 2) and extract with diethyl ether.

-

Wash the organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 2-hydroxy-4-methylbenzaldehyde. [1]

-

-

-

Regioselective Bromination to yield 2-Hydroxy-5-bromo-4-methylbenzaldehyde:

-

Rationale: The hydroxyl and aldehyde groups are both ortho-, para-directing. The position para to the powerful activating hydroxyl group (C5) is sterically accessible and electronically enriched, making it the prime site for electrophilic aromatic substitution.

-

Protocol:

-

Dissolve 2-hydroxy-4-methylbenzaldehyde (1.0 equiv.) in a suitable solvent such as acetic acid or chloroform.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1.0-1.1 equiv.) in the same solvent dropwise, ensuring the temperature remains low.

-

Allow the reaction to stir at room temperature until TLC analysis indicates full consumption of the starting material.

-

Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

-

Extract the product into an organic solvent, wash with water and brine, dry, and purify by recrystallization or column chromatography.

-

-

Key Starting Material 2: Ethyl Bromoacetate

This commercially available reagent provides the final two carbons of the furan ring and the ethyl ester functionality.

| Property | 2-Hydroxy-4-methylbenzaldehyde | Ethyl Bromoacetate |

| CAS Number | 698-27-1 [] | 105-36-2 [3] |

| Molecular Formula | C₈H₈O₂ | C₄H₇BrO₂ |

| Molecular Weight | 136.15 g/mol [] | 167.00 g/mol |

| Appearance | White to yellow crystalline solid | Colorless to yellow liquid |

| Melting Point | 58-61 °C [] | - |

| Boiling Point | 219.5 °C [] | 159 °C |

Part 3: Strategy B - Starting Materials for O-Alkylation & Cyclization

This strategy relies on building the molecule from a substituted phenol, 3-bromo-2-methylphenol . This approach can be advantageous if this particular phenol is more readily accessible than the corresponding salicylaldehyde.

Key Starting Material 1: 3-Bromo-2-methylphenol

This is a critical intermediate that can be sourced commercially or synthesized from 3-bromo-2-methylaniline. [4][5]The synthesis is a classic example of the Sandmeyer-type reaction sequence.

Caption: Synthesis workflow for the key phenol intermediate.

Step-by-Step Synthesis Protocol for 3-Bromo-2-methylphenol:

-

Rationale: The transformation of an arylamine to a phenol via a diazonium salt is a fundamental and reliable reaction in organic synthesis. It allows for the introduction of a hydroxyl group in a position that may be difficult to achieve through direct oxidation or other methods.

-

Protocol: [4][6] 1. Dissolve 3-bromo-2-methylaniline (1.0 equiv.) in aqueous sulfuric acid (e.g., 1 M) and cool the mixture to 0-5 °C in an ice-salt bath. 2. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equiv.) dropwise, maintaining the temperature below 5 °C to form the diazonium salt. 3. Stir the reaction for 15-30 minutes at low temperature. 4. To induce hydrolysis, add concentrated sulfuric acid and carefully heat the mixture (e.g., to 100 °C) for approximately 1 hour. 5. Cool the reaction mixture, dilute with water, and extract the product with diethyl ether. 6. Wash the combined organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield 3-bromo-2-methylphenol. [4]

Key Starting Material 2: Diethyl Bromomalonate

This reagent is used to alkylate the phenol. The resulting ether intermediate contains the necessary carbon framework that, upon intramolecular cyclization and subsequent chemical transformations, will form the 2-ethoxycarbonyl-substituted furan ring. [7][8]

| Property | 3-Bromo-2-methylphenol | Diethyl Bromomalonate |

|---|---|---|

| CAS Number | 7766-23-6 [4] | 685-87-0 |

| Molecular Formula | C₇H₇BrO | C₇H₁₁BrO₄ |

| Molecular Weight | 187.03 g/mol [6] | 239.06 g/mol |

| Appearance | White to light brown solid [4] | Colorless liquid |

| Melting Point | ~95 °C [5] | - |

| Boiling Point | - | 220 °C |

Part 4: Final Convergent Synthesis Protocol (Strategy A)

The Rap-Stoermer condensation provides a robust and efficient method for the final construction of the benzofuran ring system.

Caption: Final convergent step via Rap-Stoermer reaction.

Experimental Protocol:

-

Rationale: The reaction proceeds via initial O-alkylation of the salicylaldehyde's phenolic hydroxyl by ethyl bromoacetate, catalyzed by a base. The resulting intermediate then undergoes an intramolecular aldol-type condensation (Dieckmann-like), where the enolate formed from the newly introduced side chain attacks the aldehyde carbonyl. Subsequent dehydration yields the aromatic benzofuran ring system. Cesium carbonate is often used as a base due to its high solubility and effectiveness in promoting such cyclizations. [3][9]* Protocol:

-

To a round-bottom flask, add 2-hydroxy-5-bromo-4-methylbenzaldehyde (1.0 equiv.) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or cesium carbonate (Cs₂CO₃, 1.5 equiv.).

-

Add a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

To this stirred suspension, add ethyl bromoacetate (1.2 equiv.) dropwise.

-

Heat the reaction mixture to 80-120 °C and monitor its progress by TLC. The reaction may take several hours. [3]Microwave-assisted heating can significantly reduce reaction times. [9] 5. Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Conclusion

The synthesis of this compound is a tractable process for which the selection of starting materials is intrinsically linked to the chosen synthetic strategy. The Rap-Stoermer annulation (Strategy A) offers a highly convergent path, but requires the multi-step preparation of the key 2-hydroxy-5-bromo-4-methylbenzaldehyde intermediate from p-cresol. Alternatively, the O-alkylation/cyclization route (Strategy B) utilizes 3-bromo-2-methylphenol , which may be commercially available or can be synthesized from its corresponding aniline. A thorough understanding of the synthesis and properties of these core starting materials is paramount for any research or development professional aiming to utilize this versatile benzofuran derivative in their work. This guide provides the foundational knowledge and actionable protocols to confidently embark on its synthesis.

References

Sources

- 1. prepchem.com [prepchem.com]

- 3. ETHYL(5-BROMOBENZOFURAN)-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 4. 3-BROMO-2-METHYLPHENOL | 7766-23-6 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. echemi.com [echemi.com]

- 7. Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

A Technical Guide to the Biological Potential of Substituted Benzofuran-2-Carboxylates

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran nucleus is a prominent heterocyclic scaffold that serves as a cornerstone in medicinal chemistry due to the diverse and potent pharmacological activities exhibited by its derivatives.[1][2] This technical guide provides an in-depth exploration of substituted benzofuran-2-carboxylates, a class of compounds demonstrating significant therapeutic potential. We will dissect their synthetic pathways, explore the spectrum of their biological activities—including antimicrobial, anticancer, and anti-inflammatory effects—and delve into the critical structure-activity relationships (SAR) that govern their efficacy. This document is designed to be a comprehensive resource, integrating detailed experimental protocols, quantitative data analysis, and mechanistic insights to empower researchers in the design and development of novel benzofuran-based therapeutic agents.

The Benzofuran-2-Carboxylate Scaffold: A Privileged Core in Drug Discovery

Benzofuran, a bicyclic system composed of a fused benzene and furan ring, is a structural motif found in numerous natural products and synthetic compounds with significant biological activity.[3][4] The "-2-carboxylate" substitution provides a versatile chemical handle for further molecular elaboration, allowing for the creation of extensive libraries of esters, amides, and other derivatives. This structural flexibility is key to tuning the molecule's physicochemical properties and biological targets.[1] The inherent planarity and aromaticity of the benzofuran ring system facilitate interactions with biological macromolecules, such as enzymes and receptors, making it a "privileged scaffold" for drug design.[1][4]

Synthetic Strategies for Benzofuran-2-Carboxylate Derivatives

The synthesis of the benzofuran core can be achieved through various methods, including acid-catalyzed cyclizations, transition-metal-catalyzed transformations, and photocyclizations.[5] A common and effective strategy for producing benzofuran-2-carboxylic acid involves the cyclization of a substituted phenol precursor.

General Synthetic Workflow

A versatile approach to synthesizing a diverse array of C3-substituted benzofuran-2-carboxamides begins with the benzofuran-2-carboxylic acid precursor. This is enabled by a strategic combination of C-H arylation and subsequent transamidation chemistry.[5]

Caption: General workflow for synthesizing C3-substituted benzofuran-2-carboxamides.

Detailed Experimental Protocol: Synthesis of Benzofuran-2-Carboxylic Acid

This protocol describes a foundational step in creating the core scaffold.

-

Preparation of Precursor : Start with a suitable substituted salicylaldehyde.

-

Cyclization Reaction :

-

Dissolve potassium hydroxide (e.g., 4.50 g, 80 mmol) in absolute ethanol (700 mL) and cool the solution to 15°C.[1]

-

Add the salicylaldehyde derivative to the cooled ethanolic KOH solution.

-

Slowly add an α-halo ester (e.g., ethyl chloroacetate) dropwise while maintaining the temperature.

-

Allow the mixture to stir at room temperature for 12-24 hours, monitoring the reaction by Thin-Layer Chromatography (TLC).

-

-

Saponification :

-

Once the initial reaction is complete, add an aqueous solution of sodium hydroxide to the reaction mixture.

-

Heat the mixture to reflux for 2-4 hours to saponify the ester group.

-

-

Work-up and Isolation :

-

Cool the reaction mixture and evaporate the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting materials.

-

Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the benzofuran-2-carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

-

Validation : Confirm the structure and purity of the product using techniques such as melting point analysis, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Spectrum of Biological Activities

Substituted benzofuran-2-carboxylates and their derivatives have demonstrated a wide array of pharmacological effects.[2][4]

Anticancer Potential

Benzofuran derivatives have shown potent cytotoxic activity against numerous human cancer cell lines.[3][6][7] Their mechanisms of action are diverse and include inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways like mTOR.[8][9][10]

Mechanistic Insight: mTOR Pathway Inhibition The mTOR (mammalian target of rapamycin) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers. Certain benzofuran derivatives have been identified as potent inhibitors of this pathway.[9]

Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.

Quantitative Data: In Vitro Anticancer Activity

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Key Structural Features / Reference |

| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | Amide substitution at C3.[7] |

| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20 | Amide substitution at C3.[7] |

| Benzofuran Hybrid (12) | SiHa (Cervical) | 1.10 | Hybrid with combretastatin scaffold.[7][10] |

| Benzofuran Hybrid (12) | HeLa (Cervical) | 1.06 | Hybrid with combretastatin scaffold.[7][10] |

| Amide Derivative (12b) | A549 (Lung) | 0.858 | Aryl hydrazine amide.[11] |

| Amide Derivative (10d) | MCF-7 (Breast) | 2.07 | Aryl sulfonamide piperazine amide.[11] |

| Fluorinated Benzofuran | HCT116 (Colon) | ~70% proliferation inhibition | Presence of difluorine, bromine, and ester/acid groups.[12] |

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents.[13] Benzofuran-2-carboxylate derivatives have exhibited significant activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][14][15]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Compound/Derivative Class | Organism | MIC (µg/mL) | Reference |

| Benzofuran Amide (6a) | S. aureus, E. coli | 6.25 | Amide derivative of 2-carboxamido acetic acid.[1] |

| Benzofuran Amide (6b) | S. aureus, E. coli | 6.25 | Amide derivative of 2-carboxamido acetic acid.[1] |

| Benzofuran Amide (6f) | S. aureus, E. coli | 6.25 | Amide derivative of 2-carboxamido acetic acid.[1] |

| Brominated Derivatives | Staphylococcus aureus | Active | Bromine introduced to methyl or acetyl groups.[16] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Benzofuran derivatives have been shown to possess potent anti-inflammatory properties, often by inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[17][18] The mechanism frequently involves the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[18][19]

Quantitative Data: In Vitro Anti-inflammatory Activity

| Compound/Derivative Class | Assay | IC₅₀ (µM) | Reference |

| Aza-benzofuran (1) | NO Inhibition (LPS-stimulated RAW 264.7) | 17.3 | Natural product from Penicillium crustosum.[17] |

| Aza-benzofuran (4) | NO Inhibition (LPS-stimulated RAW 264.7) | 16.5 | Natural product from Penicillium crustosum.[17] |

| Piperazine/Benzofuran Hybrid (5d) | NO Inhibition (LPS-stimulated RAW 264.7) | 52.23 | Hybrid molecule targeting NF-κB/MAPK pathways.[18] |

| Fluorinated Benzofuran | IL-6 Secretion Inhibition | 1.2 - 9.04 | Fluorine and bromine substitutions.[12] |

| Fluorinated Benzofuran | PGE₂ Secretion Inhibition | 1.1 - 20.5 | Fluorine and bromine substitutions.[12] |

Structure-Activity Relationship (SAR) Insights

The biological activity of benzofuran-2-carboxylates is highly dependent on the nature and position of substituents on the heterocyclic ring system.[20][21]

-

Position C2 : Substitution at the C2 position, often with ester or heterocyclic rings, is considered crucial for cytotoxic activity.[21]

-

Position C3 : Arylation or functionalization at the C3 position can significantly enhance activity, as seen in potent anticancer agents.[5]

-

Benzene Ring Substituents : The addition of halogen atoms (e.g., fluorine, bromine, chlorine) to the benzene portion of the scaffold often increases lipophilicity and can lead to enhanced hydrophobic interactions with biological targets, thereby boosting potency.[12][16][21][22] For instance, a fluorine atom at position 4 of a 2-benzofuranyl derivative resulted in a two-fold increase in inhibitory potency against certain cancer targets.[21]

-

Hybrid Molecules : Coupling the benzofuran-2-carboxylate core with other known pharmacophores (e.g., piperazine, triazole, chalcone) is a powerful strategy to create hybrid molecules with enhanced or dual-action bioactivity.[15][18][23]

Caption: Key positions on the benzofuran ring for SAR modification.

Featured Experimental Protocol: MTT Assay for Anticancer Activity

This protocol is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Culture : Seed human cancer cells (e.g., MCF-7, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[11]

-

Compound Treatment : Prepare serial dilutions of the test benzofuran derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1 µM to 100 µM). Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7]

-

Incubation : Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition : Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis :

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage viability against the compound concentration (log scale).

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

-

Conclusion and Future Directions

Substituted benzofuran-2-carboxylates represent a highly promising and versatile scaffold in medicinal chemistry.[24] The extensive research into their synthesis and biological evaluation has revealed potent anticancer, antimicrobial, and anti-inflammatory activities. Future research should focus on:

-

Mechanism of Action Studies : Elucidating the precise molecular targets for the most potent compounds to enable rational drug design.

-

Pharmacokinetic Profiling : Evaluating the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to assess their potential for in vivo efficacy.

-

Combinatorial Chemistry : Expanding the chemical space by synthesizing novel libraries of hybrid molecules to discover compounds with enhanced selectivity and dual-action therapeutic potential.

The continued exploration of this chemical class holds significant promise for the development of next-generation therapeutics to address pressing global health challenges.[24]

References

- Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research.

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]

-

Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. MDPI. [Link]

-

Review article on benzofuran. Authorea. [Link]

-

Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. National Institutes of Health (NIH). [Link]

-

Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. PubMed. [Link]

-

Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PubMed. [Link]

-

Synthesis and preliminary evaluation of antimicrobial activity of selected derivatives of 2-benzofurancarboxylic acid. Current Issues in Pharmacy and Medical Sciences. [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. ResearchGate. [Link]

-

Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. NISCAIR Online Periodicals Repository. [Link]

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. [Link]

-

Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]

-

Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. National Institutes of Health (NIH). [Link]

-

Benzofuran derivatives: a patent review. Taylor & Francis Online. [Link]

-

Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. National Institutes of Health (NIH). [Link]

-

Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. Taylor & Francis Online. [Link]

-

Benzofuran derivatives as anticancer inhibitors of mTOR signaling. PubMed. [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]

-

First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. National Institutes of Health (NIH). [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

-

Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. SciSpace. [Link]

-

Synthesis and preliminary evaluation of antimicrobial activity of selected derivatives of 2-benzofurancarboxylic acid. Current Issues in Pharmacy and Medical Sciences. [Link]

-

Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

-

Benzofuran : SAR And Pharmacological activity scaffold. PharmaTutor. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. [Link]

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. ResearchGate. [Link]

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]

-

Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. ResearchGate. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Khalifa University. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. National Institutes of Health (NIH). [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. National Institutes of Health (NIH). [Link]

-

Benzofurans: A new profile of biological activities. ResearchGate. [Link]

Sources

- 1. jopcr.com [jopcr.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. benchchem.com [benchchem.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 15. op.niscair.res.in [op.niscair.res.in]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. scispace.com [scispace.com]

- 24. Review article on benzofuran [wisdomlib.org]

Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate: A Strategic Building Block for Modern Medicinal Chemistry

A Senior Application Scientist's Guide to Synthesis, Reactivity, and Therapeutic Potential

Introduction: The Privileged Benzofuran Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a furan ring, is a prime example of such a core.[1][2][3] Found in numerous natural products and synthetic pharmaceuticals, benzofuran derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[4][5][6][7][8][9] This inherent biological versatility makes the benzofuran nucleus a focal point for the design and development of novel therapeutic agents.[10][11]

This technical guide delves into the specifics of a particularly valuable, polysubstituted derivative: Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate . We will explore its synthesis, unique chemical reactivity, and strategic application as a building block in drug discovery. The specific arrangement of its functional groups—a reactive bromine atom, a lipophilicity-modulating methyl group, and a versatile ethyl ester handle—provides medicinal chemists with a powerful tool for generating compound libraries with finely tuned pharmacological profiles.[12][13]

Physicochemical Properties and Synthesis

A thorough understanding of a building block begins with its fundamental properties and a reliable synthetic route.

| Property | Value |

| CAS Number | 1192172-68-1[14] |

| Molecular Formula | C₁₂H₁₁BrO₃ |

| Molecular Weight | 283.12 g/mol |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, DMF) |

Synthetic Strategy: The Perkin Rearrangement Pathway

The synthesis of substituted benzofuran-2-carboxylates is commonly achieved through variations of the Perkin rearrangement. The general approach involves the reaction of a substituted salicylaldehyde with an α-halo ester in the presence of a base. For our target molecule, the synthesis would logically commence from 5-bromo-4-methyl-salicylaldehyde.

References

- 1. benchchem.com [benchchem.com]

- 2. khazna.ku.ac.ae [khazna.ku.ac.ae]

- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]

- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medcraveonline.com [medcraveonline.com]

- 7. atlantis-press.com [atlantis-press.com]

- 8. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 11. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 12. This compound [myskinrecipes.com]

- 13. Buy Ethyl 5-bromobenzofuran-2-carboxylate | 84102-69-2 [smolecule.com]

- 14. 1192172-68-1|this compound|BLD Pharm [bldpharm.com]

The Alchemical Promise of a Benzofuran Core: A Technical Guide to Synthesizing Novel Bioactive Compounds from Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzofuran nucleus stands as a "privileged scaffold," a structural motif consistently found in compounds exhibiting a remarkable breadth of biological activities.[1][2] From potent anticancer and antiviral agents to effective anti-inflammatory and antifungal therapies, the versatility of the benzofuran core is well-documented.[3][4] This guide focuses on a particularly valuable starting material: Ethyl 5-bromo-4-methylbenzofuran-2-carboxylate. The strategic placement of its functional groups—a reactive bromine atom at the C5 position, an ester at C2, and a methyl group at C4—offers a rich platform for chemical diversification, enabling the synthesis of novel compound libraries with significant therapeutic potential.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a strategic and logical framework for the discovery of new chemical entities. We will explore not only the "how" but also the "why" behind experimental choices, grounding our discussion in established mechanistic principles and providing detailed, field-proven methodologies.

I. The Strategic Importance of this compound

The utility of this compound as a foundational building block stems from its inherent chemical functionalities, each offering a distinct handle for molecular elaboration.

-

The C5-Bromine Atom: This is the primary site for introducing molecular diversity. The bromine atom is an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[5] This is the key to creating a wide array of derivatives with unique electronic and steric properties.

-

The C2-Ethyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, and other functional groups. This position is crucial for modulating the pharmacokinetic properties of the final compounds.

-

The C4-Methyl Group: While less reactive than the other positions, the methyl group can be a site for functionalization through free-radical halogenation followed by nucleophilic substitution, offering another avenue for structural modification.

The interplay of these functionalities allows for a combinatorial approach to synthesis, rapidly generating a library of novel compounds for biological screening.

II. Synthetic Pathways to Novelty: A Methodological Deep Dive

The journey from a single starting material to a diverse library of potential drug candidates is paved with a variety of powerful chemical transformations. Here, we detail the core synthetic strategies for derivatizing this compound.

A. Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The bromine atom at the C5 position is tailor-made for palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern organic synthesis, prized for their efficiency, functional group tolerance, and broad applicability.

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by reacting an organoboron compound with an organic halide.[6] This reaction is instrumental in creating derivatives with extended aromatic systems, a common feature in many bioactive molecules.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 5-aryl-4-methylbenzofuran-2-carboxylates.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2 equivalents)

-

Anhydrous Toluene

-

Degassed Water

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add this compound, the desired arylboronic acid, palladium(II) acetate, and SPhos.

-

Purge the flask with an inert gas for 15 minutes.

-

Add anhydrous toluene and the potassium phosphate solution (in degassed water).

-

Heat the reaction mixture to 100°C and stir vigorously for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, a critical linkage in a vast number of pharmaceuticals.[7] This reaction allows for the introduction of primary and secondary amines at the C5 position, opening the door to a wide range of functionalities.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize 5-amino-4-methylbenzofuran-2-carboxylates.

Materials:

-

This compound

-

Amine (primary or secondary) (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous Toluene

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.

-

Add anhydrous toluene and stir for 10 minutes.

-

Add this compound and the desired amine.

-

Seal the flask and heat the reaction mixture to 100°C for 16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[8] This reaction is valuable for creating rigid, linear extensions to the benzofuran scaffold, which can be useful for probing protein binding pockets.

Experimental Protocol: Sonogashira Coupling

Objective: To synthesize 5-alkynyl-4-methylbenzofuran-2-carboxylates.

Materials:

-

This compound

-

Terminal alkyne (1.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N) (2 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous THF and triethylamine.

-

Add the terminal alkyne dropwise.

-

Stir the reaction mixture at 60°C until the starting material is consumed (monitored by TLC).

-

Cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography.

B. Functionalization of the C2-Ester Group

The ethyl ester at the C2 position provides a gateway to a variety of other functional groups, most notably amides, which are prevalent in many drug molecules.

The first step in modifying the C2-ester is its hydrolysis to the corresponding carboxylic acid.

Experimental Protocol: Ester Hydrolysis

Objective: To synthesize 5-bromo-4-methylbenzofuran-2-carboxylic acid.

Materials:

-

This compound

-

Lithium hydroxide (LiOH) (3 equivalents)

-

Tetrahydrofuran (THF)

-

Water

-

1M Hydrochloric acid (HCl)

Procedure:

-

Dissolve this compound in a mixture of THF and water.

-

Add LiOH and stir the mixture at room temperature for 4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with 1M HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

The resulting carboxylic acid can be coupled with a variety of amines to form amides using standard peptide coupling reagents.

Experimental Protocol: Amide Coupling